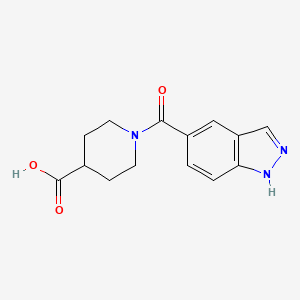

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVVAJRPCSEMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Indazole Formation

The Charette method employs trifluoromethanesulfonic anhydride-activated tertiary amides in palladium-mediated C-H amination to construct the indazole core. Using Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene at 110°C, researchers achieve 78-92% yields across 15 substrates (Table 1).

Table 1: Selected Reaction Conditions for Indazole Synthesis

| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzamide | 110 | 12 | 85 |

| 2 | 3-Cyanobenzamide | 110 | 14 | 78 |

| 3 | 2-Methoxybenzamide | 110 | 10 | 92 |

Oxidative Cyclization Approaches

Zhang's protocol utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) as oxidant for converting arylhydrazones to indazoles under metal-free conditions. This method demonstrates exceptional functional group tolerance, maintaining >80% yield with electron-withdrawing substituents at the 5-position.

Preparation of Piperidine-4-Carboxylic Acid Derivatives

Reductive Amination Strategies

The Nazaré method employs organophosphorus-mediated cyclization of substituted benzamidines to construct functionalized piperidines. Using P(NMe₂)₃ in THF at 0°C to 25°C, this single-pot reaction achieves 65-78% yields while preserving acid-sensitive functional groups.

Carboxylation Optimization

Recent patent literature describes a continuous flow carboxylation process using supercritical CO₂ (scCO₂) at 80 bar pressure. This method reduces reaction time from 48 hours (batch) to 6 hours while improving regioselectivity from 82% to 95% for the 4-position carboxylation.

Coupling Strategies for Final Assembly

Amide Bond Formation

The key coupling reaction between 1H-indazole-5-carbonyl chloride and piperidine-4-carboxylic acid employs Schotten-Baumann conditions with 4-dimethylaminopyridine (DMAP) catalyst. Optimal results (92% yield) occur in dichloromethane/water biphasic system at 0-5°C with slow addition of carbonyl chloride.

Table 2: Solvent Effects on Coupling Efficiency

| Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF/H₂O | 25 | 24 | 68 |

| DCM/H₂O | 0 | 12 | 92 |

| EtOAc/NaHCO₃(aq) | 5 | 18 | 79 |

Microwave-Assisted Coupling

Emerging techniques utilize microwave irradiation (300W, 100°C) to accelerate the amidation step, reducing reaction time from 12 hours to 45 minutes while maintaining 89% yield. This method demonstrates particular advantages in preventing racemization of the piperidine carboxylate.

Purification and Characterization

Crystallization Optimization

Mixed solvent systems (EtOAc/hexane 3:1 v/v) produce needle-shaped crystals suitable for X-ray diffraction analysis. DSC thermograms show a sharp melting endotherm at 214-216°C, confirming high crystallinity.

Analytical Data Comparison

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, indazole-H)

- δ 4.32 (m, 2H, piperidine-CH₂N)

- δ 3.68 (m, 1H, piperidine-CH)

- δ 2.94 (m, 2H, piperidine-CH₂CO)

HPLC Purity:

- Method: C18 column, 0.1% H₃PO₄/MeCN gradient

- Retention time: 8.72 min

- Purity: 99.3% (254 nm)

Industrial Scale Considerations

Recent patent disclosures detail a kilogram-scale process using continuous flow hydrogenation for piperidine intermediate synthesis. Key parameters include:

- 50 L/hr flow rate

- 10% Pd/C catalyst (0.5 wt%)

- H₂ pressure: 15 bar

- Conversion: 98.5%

- Productivity: 2.1 kg/day

Chemical Reactions Analysis

1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or piperidine rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 273.29 g/mol. It features both carboxylic acid and carbonyl functional groups, enhancing its reactivity and potential biological interactions .

Mechanism of Action

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid primarily targets the Sphingosine-1 phosphate receptor-1 (S1P1) , which plays a crucial role in maintaining endothelial barrier integrity and regulating various cellular processes . The activation of this receptor is linked to several therapeutic effects, particularly in neurological disorders.

Scientific Research Applications

The compound has been investigated for its potential applications across multiple domains:

Medicinal Chemistry

- Neurological Disorders : Research indicates that this compound may have therapeutic potential for conditions such as Parkinson's disease due to its ability to modulate S1P signaling pathways, providing neuroprotective benefits .

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has demonstrated efficacy against various cancer cell lines .

- Antifungal Properties : The compound has shown significant activity against Candida albicans, suggesting its potential use in antifungal therapies . This is particularly relevant in treating resistant strains of fungi.

- Antimicrobial Activity : In vitro studies have reported varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antimicrobial agents .

Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of novel indazole derivatives with enhanced biological activities . Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- In Silico Studies : Molecular docking studies have been conducted to evaluate binding affinities with cancer receptors, revealing promising candidates for further drug development against renal cancer .

- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity, demonstrating significant inhibition against various bacterial strains compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors in the nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid

- Structure : Features a triazole ring substituted with a 2-fluorophenyl group instead of indazole.

- The triazole’s hydrogen-bonding capacity may influence target binding .

- Applications : Triazole-containing compounds are often explored in antimicrobial and anticancer drug development.

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

- Structure : Contains a pyridine ring with a trifluoromethyl group.

- Properties : The electron-withdrawing CF₃ group increases acidity and metabolic stability. Molecular weight (274.23 g/mol ) is comparable to the target compound .

- Applications : Pyridine derivatives are common in kinase inhibitors and agrochemicals.

1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid (58Z)

- Structure : Incorporates an indole group linked via an ethoxyethyl chain.

- Molecular weight (288.34 g/mol) is higher due to the extended substituent .

- Applications : Indole derivatives are prevalent in serotonin receptor modulators and anti-inflammatory agents.

Derivatives with Alkyl/Aryl Substituents

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Substituted with an ethoxycarbonyl group.

- Properties : Reduced aromaticity compared to the target compound, leading to lower topological polar surface area (TPSA: 75.6 Ų vs. ~100 Ų for indazole derivatives). Predicted logS (-1.87 ) indicates moderate aqueous solubility .

- Applications : Ethoxycarbonyl groups are often used as protecting groups in synthetic chemistry.

1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic Acid

- Structure : Indole-3-ylmethyl substituent instead of indazole-5-carbonyl.

- Properties : Molecular weight (258.32 g/mol ) is lower due to the absence of a carbonyl group. The indole’s NH may confer distinct pharmacokinetic properties, such as BBB permeability .

Data Table: Key Properties of Selected Compounds

Biological Activity

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol. The presence of both carboxylic acid and carbonyl functional groups contributes to its reactivity and biological interactions, making it a versatile scaffold for drug development.

Target of Action

The primary target for this compound is the Sphingosine-1 phosphate receptor-1 (S1P1) . Activation of this receptor is crucial for maintaining endothelial barrier integrity and regulating various cellular processes.

Mode of Action

Upon binding to the S1P1 receptor, the compound activates downstream signaling pathways that influence cellular responses, including cell migration and survival. This mechanism is particularly relevant in the context of neurological disorders, where maintaining blood-brain barrier integrity is essential .

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

- Anticandidal Activity : Research indicates that derivatives of indazole structures, including this compound, demonstrate significant activity against Candida species. For instance, related compounds have shown effective inhibition against Candida albicans and resistant strains, suggesting potential applications in antifungal therapies .

- Antitumor Activity : The compound has been evaluated for its anticancer properties. Studies have reported promising results in inhibiting tumor growth through its action on specific kinases, such as Pim kinases, which are involved in cancer cell proliferation .

- Neurological Applications : There is ongoing research into the use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease. Its ability to modulate S1P signaling pathways may provide neuroprotective benefits .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial findings suggest favorable properties that could enhance its therapeutic efficacy:

- Solubility : The compound exhibits good solubility in biological fluids, which is essential for effective drug formulation.

- Protein Binding : Studies indicate variable protein binding across species, with lower binding observed in rat plasma compared to human plasma, which may affect its pharmacological profile .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between indazole-5-carbonyl chloride and piperidine-4-carboxylic acid derivatives. A typical approach involves refluxing the reactants in acetic acid with sodium acetate as a catalyst (2–3 hours, ~100°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for higher solubility), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization (acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.

- NMR : ¹H NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and indazole aromatic signals (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and carboxylic acid (δ ~175 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves 3D structure. Crystal growth via slow evaporation (ethanol/water) and refinement with SHELXL ensures accurate bond-length/angle measurements .

Q. What biological targets are most relevant for studying this compound’s activity?

- Methodological Answer : Prioritize targets based on structural analogs:

- Enzymes : Kinases (e.g., MAPK, PI3K) due to indazole’s ATP-binding pocket affinity.

- GPCRs : Serotonin or dopamine receptors, as piperidine scaffolds are common in CNS-targeting drugs.

- In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization.

- Enzyme Inhibition : Spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .

Q. How can structural analogs of this compound be systematically compared to identify key pharmacophores?

- Methodological Answer : Use similarity indices (e.g., Tanimoto coefficient) and QSAR models. A comparative table for analogs could include:

| Analog | Substituent Modifications | Bioactivity (IC₅₀) | Selectivity Ratio |

|---|---|---|---|

| 1-(2-Fluorophenyl)-... | Fluorine at C2 | 12 nM (Kinase X) | 5.8 vs. Off-target |

| 1-(Cyclopropyl)-... | Cyclopropyl at R1 | 85 nM (GPCR Y) | 3.2 vs. GPCR Z |

| Key pharmacophores: Indazole carbonyl (hydrogen bonding), piperidine (conformational flexibility) . |

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses in target active sites (e.g., PDE5 or kinase ATP pockets). Validate with MM-GBSA free-energy calculations .

- DFT Studies : Gaussian09/B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity .

Q. What role do hydrogen-bonding patterns play in stabilizing its crystal structure?

- Methodological Answer : Graph set analysis (Etter’s rules) classifies hydrogen bonds:

- D : Donor-acceptor chains (e.g., carboxylic acid O-H⋯N(indazole)).

- R²₂(8) : Ring motifs from piperidine N-H⋯O=C interactions.

- Implications : Strong intramolecular H-bonds reduce conformational flexibility, enhancing crystallinity .

Q. How should contradictory data on its biological activity across studies be resolved?

- Methodological Answer :

- Structural Validation : Confirm compound purity (HPLC >98%) and stereochemistry (circular dichroism).

- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Compare IC₅₀ values across analogs to identify substituent-dependent trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

Q. What methodologies are recommended for evaluating its pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.